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molecular formula C10F18O4 B8314848 Bis(nonafluoropentanoyl) peroxide CAS No. 308-29-2

Bis(nonafluoropentanoyl) peroxide

Cat. No. B8314848
M. Wt: 526.07 g/mol
InChI Key: UOFIMQWMHHYTIK-UHFFFAOYSA-N
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Patent
US06911561B2

Procedure details

In a manner similar to that of Example 1, H2O2 (>95%) was combined with nonafluorovaleric anhydride to give bis(nonafluoropentanoyl) peroxide (δ−83.2, −117.9, −124.8, −127.5) in nonafluorovaleric acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C([O:10][C:11](=O)[C:12]([F:24])([F:23])[C:13]([F:22])([F:21])[C:14]([F:20])([F:19])[C:15]([F:18])([F:17])[F:16])=O>FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(O)=O>[F:19][C:14]([F:20])([C:15]([F:16])([F:17])[F:18])[C:13]([F:21])([F:22])[C:12]([F:24])([F:23])[C:11]([O:1][O:2][C:11](=[O:10])[C:12]([F:23])([F:24])[C:13]([F:21])([F:22])[C:14]([F:19])([F:20])[C:15]([F:18])([F:17])[F:16])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(=O)OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)=O)(F)F)(F)F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(=O)OOC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)=O)(F)F)(F)F)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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